molecular formula C17H24N4O4 B11562059 (3E)-N-(2-ethylphenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2-ethylphenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11562059
M. Wt: 348.4 g/mol
InChI Key: WCEDEIVLIDMZMQ-UDWIEESQSA-N
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Description

(3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with a unique structure that includes an ethylphenyl group, a methoxyethyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting with the preparation of the core butanamide structure This can be achieved through the reaction of an appropriate amine with a butanoic acid derivative under controlled conditions

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: A structurally similar compound with slight variations in the functional groups.

    N-(2-METHOXYETHYL)-3-({[(2-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: Another similar compound with different substitutions on the butanamide backbone.

Uniqueness

(3E)-N-(2-ETHYLPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

N'-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C17H24N4O4/c1-4-13-7-5-6-8-14(13)19-15(22)11-12(2)20-21-17(24)16(23)18-9-10-25-3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-12+

InChI Key

WCEDEIVLIDMZMQ-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C(=O)NCCOC)/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C(=O)NCCOC)C

Origin of Product

United States

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